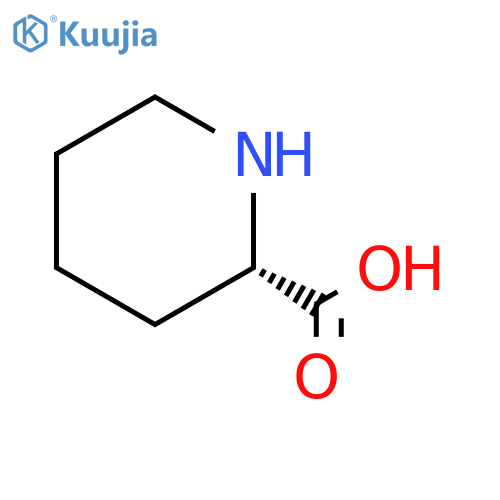

Cas no 3105-95-1 ((2S)-piperidine-2-carboxylic acid)

3105-95-1 structure

商品名:(2S)-piperidine-2-carboxylic acid

(2S)-piperidine-2-carboxylic acid 化学的及び物理的性質

名前と識別子

-

- (S)-Piperidine-2-carboxylic acid

- l(-)-pipecolinic acid

- (s)-(-)-2-piperidinecarboxylic acid

- L-HOMOPROLINE

- L-Pipecolinic acid

- L-Pipecolic acid

- H-HoPro-OH

- H-Homopro-OH

- L-2-Pipecolinic acid

- Pipecolic acid, (S)-(-)-

- S-(-)-Pipecolinic acid

- : L(-)-Pipecolinic acid

- (-)-(S)-pipecolic acid

- H-L-PIP-OH

- HOMOPROLINE

- H-PIC(2)-OH

- h-pip-oh

- L-HOMOPRO

- L-PIPECOLATE

- PIP-OH

- (S)-(−)-2-Piperidinecarboxylic acid

- (2S)-piperidine-2-carboxylic acid

- 7C6A2DED-5E15-4DFB-BF48-F9D231169779

- L-(-)-pipecolic acid

- YCP

- NSC 93089

- CHEMBL322883

- S)-2-Piperidinecarboxylic acid

- EINECS 221-462-1

- (S)(-)-2-piperidinecarboxylic acid

- s6302

- A5640

- L-Pipecolic acid, puriss., >=99.0% (NT)

- Q27104171

- HY-W012734

- (-)-Pipecolate

- Piperidine-2-carboxylic acid;H-HoPro-OH

- AM803674

- Pipecolic acid, L-(-)-

- (S)-Pipecolinic acid

- MFCD00005981

- PIPECOLIC ACID L-FORM [MI]

- (S)-piperidine-2-carboxylate

- CHEBI:30913

- (S)-Piperidine-2-carboxylicacid

- NS00074200

- (-)-PIPECOLINIC ACID

- EN300-66085

- 69374CKB33

- L-Pipecolic acid, Proline homolog., 99%

- (S)-pipecolic acid

- (l)-pipecolinic acid

- DTXSID401035840

- P1404

- bmse000237

- AKOS005258385

- (S)-2-Piperidinecarboxylic acid

- Z1033300646

- (S)-(-)-Pipecolate

- L-Piperidine-2-carboxylate

- (S)-2-Piperidinecarboxylate

- SCHEMBL40185

- (-)-Pipecolic acid

- (l)-pipecolic acid

- Pipecolic acid, (-)-

- l-piperidine-2-carboxylic acid

- (S)-(-)-pipecolic acid

- (S)-Piperidine-2-carboxylic acid;

- L-(-)-Pipecolinic acid

- (S)-Pipecolinate

- UNII-69374CKB33

- 3105-95-1

- L-Pipecolic acid, 99% (titration)

- C00408

- Q-103016

- NSC-93089

- (S)-(-)-2-Piperidinecarboxylate

- 2-Piperidinecarboxylic acid, (2S)-

- CS-W013450

- DS-13286

- 2(S)-Piperidinecarboxylic acid

- L-(-)-Pipecolate

- (S)-pipecolate

- L-Pipecolinate

- L-Pipecolic Acid,98%

-

- MDL: MFCD00005981

- インチ: 1S/C6H11NO2/c8-6(9)5-3-1-2-4-7-5/h5,7H,1-4H2,(H,8,9)/t5-/m0/s1

- InChIKey: HXEACLLIILLPRG-YFKPBYRVSA-N

- ほほえんだ: C1[C@@H](C(O)=O)NCCC1

- BRN: 81093

計算された属性

- せいみつぶんしりょう: 128.0712

- どういたいしつりょう: 129.079

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 3

- 重原子数: 9

- 回転可能化学結合数: 1

- 複雑さ: 114

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 1

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 何もない

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 49.3A^2

じっけんとくせい

- 色と性状: White to Yellow Solid

- 密度みつど: 1.1426 (rough estimate)

- ゆうかいてん: 272 °C (lit.)

- ふってん: 265.8°C at 760 mmHg

- フラッシュポイント: 114.5℃

- 屈折率: -27 ° (C=4, H2O)

- すいようせい: 解体

- PSA: 52.16

- LogP: 0.54190

- 酸性度係数(pKa): 2.28(at 25℃)

- マーカー: 7458

- ひせんこうど: -27.5 º (c=5, H2O 24 ºC)

- ようかいせい: 水に溶ける

- 光学活性: [α]25/D −26.4°, c = 1 in H2O

(2S)-piperidine-2-carboxylic acid セキュリティ情報

-

記号:

- ヒント:に警告

- シグナルワード:Warning

- 危害声明: H315,H319,H335

- 警告文: P261,P305+P351+P338

- 危険物輸送番号:NONH for all modes of transport

- WGKドイツ:3

- 危険カテゴリコード: 36/37/38

- セキュリティの説明: 26-36

-

危険物標識:

- リスク用語:R36/37/38

- セキュリティ用語:S24/25

- ちょぞうじょうけん:Powder -20°C 3 years 4°C 2 years In solvent -80°C 6 months -20°C 1 month

(2S)-piperidine-2-carboxylic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| BAI LING WEI Technology Co., Ltd. | 482328-1G |

L-Pipecolic acid, 98% |

3105-95-1 | 98% | 1G |

¥ 66 | 2022-04-26 | |

| Cooke Chemical | A6662112-25G |

L-Pipecolic acid |

3105-95-1 | 98% | 25g |

RMB 177.60 | 2025-02-20 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L80830-100g |

H-HoPro-OH |

3105-95-1 | 100g |

¥776.0 | 2021-09-09 | ||

| eNovation Chemicals LLC | D488207-500g |

L(-)-Pipecolinic acid |

3105-95-1 | 97% | 500g |

$800 | 2024-06-05 | |

| Ambeed | A127260-1g |

(S)-Piperidine-2-carboxylic acid |

3105-95-1 | 97% | 1g |

$5.0 | 2025-02-20 | |

| eNovation Chemicals LLC | D953768-500g |

2-Piperidinecarboxylic acid, (2S)- |

3105-95-1 | 97% | 500g |

$340 | 2024-06-07 | |

| Enamine | EN300-66085-100.0g |

(2S)-piperidine-2-carboxylic acid |

3105-95-1 | 95% | 100g |

$215.0 | 2023-05-03 | |

| Fluorochem | 040065-100g |

L-(-)-Pipecolinic acid |

3105-95-1 | 98% | 100g |

£160.00 | 2022-03-01 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | L80830-10g |

H-HoPro-OH |

3105-95-1 | 10g |

¥116.0 | 2021-09-09 | ||

| SHANG HAI TAO SHU Biotechnology Co., Ltd. | T4762-1 mL * 10 mM (in DMSO) |

L-Pipecolic acid |

3105-95-1 | 99.93% | 1 mL * 10 mM (in DMSO) |

¥690.00 | 2022-04-26 |

(2S)-piperidine-2-carboxylic acid サプライヤー

Suzhou Senfeida Chemical Co., Ltd

ゴールドメンバー

(CAS:3105-95-1)L(-)-Pipecolinic acid

注文番号:sfd10043

在庫ステータス:in Stock

はかる:200kg

清らかである:99.9%

最終更新された価格情報:Friday, 19 July 2024 14:35

価格 ($):discuss personally

Tiancheng Chemical (Jiangsu) Co., Ltd

ゴールドメンバー

(CAS:3105-95-1)L-2-哌啶羧酸

注文番号:LE26661987

在庫ステータス:in Stock

はかる:25KG,200KG,1000KG

清らかである:99%

最終更新された価格情報:Friday, 20 June 2025 12:57

価格 ($):discuss personally

(2S)-piperidine-2-carboxylic acid 関連文献

-

Mi-Hee Jung,Kyoung Chul Ko,Woo Ram Lee Dalton Trans., 2019,48, 15074-15090

-

Alexandra M. J. Rost,Andrea Scherbaum,Wolfgang A. Herrmann New J. Chem., 2006,30, 1599-1605

-

Weiwei Rong,Zheng Sun,Qing Li,Ran Liu,Taozhen Zhang,Tianyang Wang,Wenling Yang,Zhe Li,Kaishun Bi Anal. Methods, 2016,8, 2176-2184

-

D. Ogończyk,J. Węgrzyn,P. Jankowski,B. Dąbrowski,P. Garstecki Lab Chip, 2010,10, 1324-1327

3105-95-1 ((2S)-piperidine-2-carboxylic acid) 関連製品

- 99571-58-1(6-Methylpiperidine-2-carboxylic acid)

- 77481-28-8((R)-2-(Methylamino)pentanedioic acid)

- 72000-65-8(2,5-Pyrrolidinedicarboxylicacid)

- 609-36-9(pyrrolidine-2-carboxylic acid)

- 1723-00-8((2R)-piperidine-2-carboxylic acid)

- 4043-87-2(DL-Pipecolinic acid)

- 147-85-3(L-Proline)

- 344-25-2(D-Proline)

- 535-75-1(Pipecolic acid)

- 14228-16-1(4-Hydroxypiperidine-2-carboxylic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:3105-95-1)(2S)-piperidine-2-carboxylic acid

清らかである:99%

はかる:500g

価格 ($):359.0

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:3105-95-1)L-Pipecolic Acid;≥ 97.0%

清らかである:99%

はかる:25KG,200KG,1000KG

価格 ($):問い合わせ